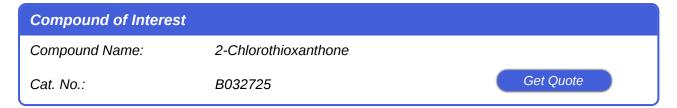
Unveiling 2-Chlorothioxanthone: A Technical Guide to its Physicochemical Properties

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For Immediate Release

[City, State] – A comprehensive technical guide detailing the physical and chemical characteristics of **2-Chlorothioxanthone** (2-CTX) powder has been compiled to serve as an indepth resource for researchers, scientists, and professionals in drug development. This guide provides a thorough examination of 2-CTX's properties, including its spectral characteristics, solubility, and thermal behavior, alongside detailed experimental protocols and visual representations of its chemical processes.

Physical and Chemical Identity

2-Chlorothioxanthone, a yellow crystalline powder, is a derivative of thioxanthone with a chlorine atom at the 2-position.[1] It is a compound of significant interest due to its applications as a photoinitiator in polymerization processes, particularly in the manufacturing of coatings, adhesives, and inks.[2][3] Furthermore, it serves as an intermediate in the synthesis of various organic compounds, including fluorescent dyes and pharmaceuticals.[2][4]

Table 1: General and Physical Properties of **2-Chlorothioxanthone**



Property	Value	Reference
CAS Number	86-39-5	[1]
Molecular Formula	C13H7CIOS	[1]
Molecular Weight	246.71 g/mol	
Appearance	Yellow crystalline powder	[1]
Melting Point	150 - 154 °C	[5]
Boiling Point	~350 °C (Predicted)	[1]
Density	1.41 g/cm ³	[1]

Solubility Profile

2-Chlorothioxanthone is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1] A study on its solubility in twelve different organic solvents revealed that its solubility increases with a rise in temperature.

Table 2: Solubility of **2-Chlorothioxanthone** in Various Solvents

Solvent	Solubility
Water	Sparingly soluble/Partly miscible
Ethanol	Readily soluble
Acetone	Readily soluble
Chloroform	Slightly soluble
Methanol	Slightly soluble

Note: Qualitative solubility data is compiled from multiple sources.[1]

Spectral Characteristics



The spectral properties of **2-Chlorothioxanthone** are crucial for its identification and for understanding its photochemical behavior.

UV-Vis Spectroscopy

In acetonitrile, **2-Chlorothioxanthone** exhibits absorption maxima at 259, 292, 305, and 386 nm.[5] The absorption spectrum is influenced by the solvent composition, with the band at 259 nm showing a bathochromic shift with increasing water content in an acetonitrile/water mixture, indicative of a π - π * transition.[5]

Table 3: UV-Vis Absorption Data for **2-Chlorothioxanthone** in Acetonitrile

Wavelength (λmax)
259 nm
292 nm
305 nm
386 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of **2-Chlorothioxanthone**.

Table 4: 13C NMR Spectral Data for 2-Chlorothioxanthone



Chemical Shift (δ) ppm	Assignment
183.46	C-9 (C=O)
146.18	C-4
144.01	C-1
136.98	C-6
133.27	C-8a
129.54	C-4a
129.43	C-9a
127.19	C-8
126.32	C-7
126.10	C-5
117.94	C-3
115.36	C-10a
111.83	C-2

Note: Data is for a related chiral thioxanthone derivative and serves as a representative example.[6]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chlorothioxanthone** reveals characteristic vibrational frequencies corresponding to its functional groups. A KBr wafer technique is commonly used for solid samples.

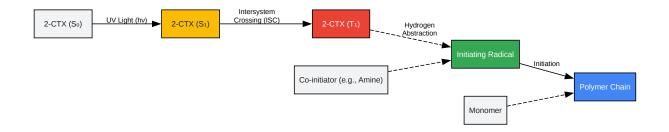
Chemical Reactivity and Mechanisms Photochemical Reactions

2-Chlorothioxanthone is well-known for its photochemical reactivity.[1] Upon exposure to UV light, it can generate reactive species, such as singlet oxygen, which can initiate various



chemical processes.[1] This property is fundamental to its application as a photoinitiator.

As a Type II photoinitiator, 2-CTX in its excited triplet state abstracts a hydrogen atom from a hydrogen donor (co-initiator), typically an amine, to generate a free radical. This radical then initiates the polymerization of monomers.



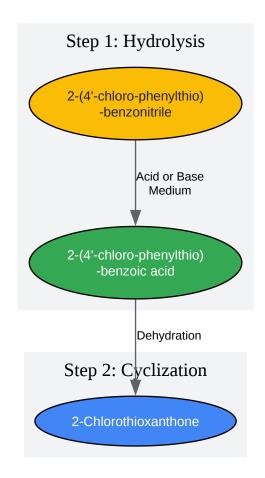
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Photoinitiation mechanism of **2-Chlorothioxanthone**.

Synthesis of 2-Chlorothioxanthone

One common synthetic route to **2-Chlorothioxanthone** involves the reaction of 2-(4'-chlorophenylthio)-benzonitrile, which is first hydrolyzed to 2-(4'-chloro-phenylthio)-benzoic acid and then cyclized via dehydration.[7]





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Synthesis workflow for **2-Chlorothioxanthone**.

Experimental Protocols Melting Point Determination

The melting point of **2-Chlorothioxanthone** powder can be determined using a capillary melting point apparatus.

Methodology:

- A small amount of the finely ground 2-CTX powder is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.



- The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
- The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded to determine the melting range.[8]

UV-Vis Spectroscopy

Methodology:

- A solution of 2-Chlorothioxanthone is prepared in a suitable UV-transparent solvent (e.g., acetonitrile) at a known concentration.
- The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.
- The solvent is used as a blank to obtain the baseline.
- The wavelengths of maximum absorbance (λmax) are identified from the spectrum.[5]

NMR Spectroscopy

Methodology:

- A sample of **2-Chlorothioxanthone** (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- The solution must be homogeneous and free of particulate matter.
- The NMR spectrum is acquired on an NMR spectrometer.
- The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).

FTIR Spectroscopy

Methodology (KBr Pellet Technique):



- Approximately 1-2 mg of 2-Chlorothioxanthone powder is finely ground with about 100-200 mg of dry potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical characteristics of **2-Chlorothioxanthone** powder. The presented data and experimental protocols are intended to support researchers and scientists in their work with this versatile compound, particularly in the fields of photochemistry, materials science, and drug development. The visual diagrams offer a clear representation of its synthesis and photoinitiating mechanism, further aiding in the comprehension of its chemical behavior.

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